molecular formula C23H25ClN2O3 B5134040 3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B5134040
M. Wt: 412.9 g/mol
InChI Key: BGDXCEPKHVOHCX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the phenoxyethyl group: This can be done through etherification reactions using appropriate phenol derivatives and alkyl halides.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide
  • 3-(2-bromophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-5-methyl-N-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the oxazole ring system makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-14(2)17-10-9-15(3)13-20(17)28-12-11-25-23(27)21-16(4)29-26-22(21)18-7-5-6-8-19(18)24/h5-10,13-14H,11-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDXCEPKHVOHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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